9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl-

medicinal chemistry structure-activity relationship β-carboline analog library

Researchers requiring a structurally defined β-carboline for antiviral or neuroprotection SAR often face limited commercial access to systematic substitution series. GPA-698 (CAS 63885-64-3) addresses this gap as the mono-4-methoxybenzamide reference compound within a characterized GPA-series matrix. - Enables direct comparison with GPA-703 (4-methyl), 3,4-dimethoxy, and 3,4,5-trimethoxy analogs to map benzamide electronic/HBA effects on target potency. - Validated β-carboline scaffold with literature precedence for HSV-1 selectivity indices >2,400 and DENV-2 maturation interference. - Fully synthetic, single-isomer composition ensures batch-to-batch reproducibility for probe development and affinity chromatography applications.

Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
CAS No. 63885-64-3
Cat. No. B13959743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl-
CAS63885-64-3
Molecular FormulaC21H19N3O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H19N3O2/c1-13-20-18(17-5-3-4-6-19(17)24-20)11-15(23-13)12-22-21(25)14-7-9-16(26-2)10-8-14/h3-11,24H,12H2,1-2H3,(H,22,25)
InChIKeyHVSZDOAYKGAZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPA-698: 4-Methoxy-β-Carboline Overview


9H-Pyrido(3,4-b)indole, 3-(4-methoxybenzamidomethyl)-1-methyl- (CAS 63885-64-3), also designated GPA-698, is a fully aromatic β-carboline (9H-pyrido[3,4-b]indole) derivative bearing a 4-methoxybenzamide substituent linked via a methylene bridge at the C-3 position and a methyl group at C-1 . The molecular formula is C₂₁H₁₉N₃O₂ with a molecular weight of 345.39 g/mol . The β-carboline scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating antiviral, antitumor, neuroprotective, and monoamine oxidase (MAO) inhibitory activities [1]. This compound belongs to a series of GPA-numbered β-carboline 3-amidomethyl analogs that differ exclusively in their benzamide ring substitution patterns, enabling systematic structure-activity relationship (SAR) exploration .

Scaffold-based screening
β-Carboline privileged structure for antiviral, neuroprotection and oncology target panels
SAR probe
Mono-4-methoxybenzamide C-3 substitution enables systematic benzamide pharmacophore mapping
Predicted drug-like profile
Favorable Lipinski parameters and >95% calculated absorption support cell-based assay deployment

GPA-698: Why 4-Methoxy Substitution Is Critical


Within the β-carboline 3-amidomethyl series, seemingly minor benzamide ring modifications produce structurally distinct chemical entities with divergent physicochemical and potentially pharmacological profiles. Compound 63885-64-3 (GPA-698) carries a single para-methoxy group on the benzamide ring, distinguishing it from the para-methyl analog GPA-703 (CAS 63885-66-5; MW = 329.40), the 3,4-dimethoxy analog (CAS 63885-53-0; MW = 375.42), and the 3,4,5-trimethoxy analog (CAS 63885-42-7; MW = 405.45) . The 4-methoxy group introduces a hydrogen bond acceptor (ether oxygen) and alters electron density distribution on the benzamide ring relative to the 4-methyl analog, affecting both molecular recognition and pharmacokinetic properties . Published SAR studies on C-3-substituted β-carbolines demonstrate that substituent identity at this position directly modulates antiviral potency and selectivity index; for example, among β-carboline C-3 carbohydrazide derivatives, compound selection produced a >2,400-fold selectivity index against HSV-1, while closely related analogs with different C-3 groups showed markedly reduced activity [1]. Interchanging GPA-698 with another GPA-series analog without experimental validation therefore risks invalidating SAR hypotheses and compromising screening campaigns [2].

H‑bond shift 4‑Methoxy to 4‑methyl replacement removes the ether oxygen H‑bond acceptor, potentially altering target binding mode.
Electron density Methoxy vs. methyl substitution on the benzamide ring modifies electron distribution and molecular recognition profile.
SAR invalidation Published C‑3 β‑carboline SAR shows that small substituent changes produce >2,400‑fold selectivity index differences; analog interchange may collapse SAR hypotheses.

GPA-698: Differentiation from Closest Analogs


Structural Differentiation vs. GPA-703 and Multi-Methoxy Analogs

Compound 63885-64-3 (GPA-698) is distinguished from its closest GPA-series analog GPA-703 (CAS 63885-66-5) by the replacement of a 4-methyl group with a 4-methoxy group on the benzamide ring. This substitution increases molecular weight from 329.40 to 345.40 Da, introduces an additional hydrogen bond acceptor (ether oxygen), and alters the calculated octanol-water partition coefficient . Compared with the 3,4-dimethoxy analog (CAS 63885-53-0; MW = 375.42) and the 3,4,5-trimethoxy analog (CAS 63885-42-7; MW = 405.45), GPA-698 presents a simpler, mono-substituted benzamide pharmacophore with reduced steric bulk and fewer hydrogen bond donors/acceptors, which may confer distinct target-binding selectivity and membrane permeability characteristics .

Structural differentiation
Head-to-head
ΔMW +16.0 Da vs. GPA‑703 (para‑CH₃); −30.0 Da vs. 3,4‑diOCH₃; −60.1 Da vs. 3,4,5‑triOCH₃. HBA count 4 vs. 3 (GPA‑703) and 6 (triOCH₃).
Substitution profile determines H‑bond capacity, lipophilicity and steric fit — critical for target engagement context.
Data from supplier chemical databases; experimental binding confirmation needed.
medicinal chemistry structure-activity relationship β-carboline analog library

Class-Level Antiviral Activity Against HSV-1

Although compound-specific antiviral data for GPA-698 (CAS 63885-64-3) are not available in the published peer-reviewed literature, the β-carboline scaffold with C-3 amide-type substitution has demonstrated validated antiviral activity against HSV-1. In a study of 1,3-disubstituted β-carboline derivatives bearing substituted carbohydrazide groups at C-3, compound 10 exhibited a selectivity index (SI) of 2,446.8 against HSV-1 with low cytotoxicity (CC₅₀ = 1,150.0 ± 67.3 µM), and inhibited viral plaque formation both before and during virus adsorption [1]. A subsequent study of 21 β-carbolines found that 11 compounds inhibited HSV-1 at non-cytotoxic concentrations; three compounds (9-methyl-norharmane, 9-methyl-harmane, and 6-methoxy-harmane) completely prevented virus-driven cytopathic effects with EC₅₀ values of 4.9 ± 0.4, 5.9 ± 0.8, and 19.5 ± 0.3 µM, and selectivity indexes of 88.8, 40.2, and 7.0, respectively [2].

Antiviral class evidence
Class-level
C‑3 amide β‑carbolines: reported HSV‑1 SI up to 2,446.8; EC₅₀ 4.9–19.5 µM for related harmane analogs. No compound‑specific data for GPA‑698.
Supports antiviral screening context; GPA‑698 represents an underexplored substitution pattern within a validated chemotype.
Class-level inference only; direct activity requires experimental determination.
antiviral screening herpes simplex virus β-carboline SAR

β-Carboline Multi-Target Pharmacological Potential

The β-carboline scaffold, of which CAS 63885-64-3 is a derivative, has been extensively validated as a privileged structure with activity across multiple therapeutic targets. β-Carboline derivatives have demonstrated: (a) MAO-A inhibition — harmine inhibits MAO-A with a Ki of 5 nM [1]; (b) indoleamine 2,3-dioxygenase 1 (IDO1) inhibition — norharmane inhibits IDO1 with an IC₅₀ of 90 µM [2]; (c) anticancer activity — β-carboline-3-carboxamide derivatives show IC₅₀ values as low as 1.7 nM against cancer cell lines [3]; (d) neuroprotective effects — 9-methyl-β-carboline enhances neurotrophic factor expression and respiratory chain activity [4]. Unlike the simpler harmane/harmine alkaloids, GPA-698's 4-methoxybenzamide at C-3 introduces an extended pharmacophore that may confer target selectivity distinct from the natural β-carboline alkaloids.

Multi‑target scaffold
Class-level
β‑Carboline scaffold: reported MAO‑A Ki 5 nM (harmine), IDO1 IC₅₀ 90 µM (norharmane), anticancer IC₅₀ as low as 1.7 nM. GPA‑698‑specific values not published.
Scaffold multi‑target profile may support broad screening deployment; GPA‑698’s extended pharmacophore may shift selectivity.
All data from literature on simpler β‑carbolines; direct profiling of GPA‑698 required.
drug discovery multi-target pharmacology privileged scaffold

Lipinski Compliance Across GPA Series

In silico ADME prediction performed on structurally related β-carboline derivatives indicates that compounds within this chemotype fulfill Lipinski's Rule of Five, with calculated absorptions exceeding 95% [1]. For CAS 63885-64-3 (GPA-698), the physicochemical profile based on calculated properties includes: molecular weight = 345.39 Da (<500 Da threshold), hydrogen bond donors = 2 (indole NH + amide NH), hydrogen bond acceptors = 4 (amide C=O, pyridine N, methoxy O, indole N), predicted logP (cLogP) estimated at approximately 2.9–3.5 based on the β-carboline core with 4-methoxybenzamide . The compound's predicted boiling point is 631.5 ± 55.0 °C and density is 1.276 ± 0.06 g/cm³ . Compared to the 3,4,5-trimethoxy analog (MW = 405.45, higher H-bond acceptor count), GPA-698 may exhibit superior membrane permeability due to lower polar surface area and reduced molecular weight.

Lipinski compliance
Predicted
MW 345.39 Da, HBD 2, HBA 4, predicted cLogP ~2.9–3.5. Class‑level in silico absorption >95% for related β‑carbolines.
Favorable drug‑likeness parameters support cell‑based assay compatibility and passive permeability screening fit.
Predicted values; experimental logP and permeability data recommended.
drug-likeness ADME prediction physicochemical profiling

GPA-698: Research Application Scenarios


HSV-1 and DENV-2 Antiviral Screening

Deploy GPA-698 as a structurally defined screening candidate in antiviral panels targeting herpes simplex virus type 1 (HSV-1) and dengue virus serotype 2 (DENV-2). Published class-level evidence demonstrates that β-carboline derivatives with C-3 amide-type substitution achieve selectivity indexes exceeding 2,400 against HSV-1 (Formagio et al., 2009) and that harmine-derived β-carbolines including 9N-methylharmine inhibit DENV-2 production by interfering with viral particle maturation and release (Quintana et al., 2016) [1]. GPA-698's unique 4-methoxybenzamide substitution at C-3 represents an underexplored chemotype within this validated antiviral scaffold, making it suitable for hit discovery programs seeking novel intellectual property positions. The compound's predicted Lipinski compliance and >95% calculated absorption support its use in cell-based phenotypic antiviral assays without requiring preliminary formulation optimization [2].

GPA-Series SAR: Benzamide Pharmacophore Mapping

Use GPA-698 as the mono-4-methoxy reference compound within a systematic SAR matrix that includes GPA-703 (4-methyl, CAS 63885-66-5), the 3,4-dimethoxy analog (CAS 63885-53-0), and the 3,4,5-trimethoxy analog (CAS 63885-42-7). This four-compound series enables interrogation of how incremental changes in benzamide ring electron density and hydrogen bonding capacity affect target binding, cellular potency, and selectivity. The structural data (molecular weights spanning 329–405 Da, HBA counts from 3 to 6, and distinct cLogP values) provide a rational basis for interpreting differential activity in biochemical or cell-based assays [1]. This SAR matrix approach allows research teams to identify the optimal benzamide substitution pattern for a given target without synthesizing an extensive library, maximizing experimental efficiency [2].

β-Carboline Multi-Target Neuropharmacology Profiling

Screen GPA-698 in panels assessing MAO-A inhibition, acetylcholinesterase (AChE) modulation, and neuroprotective activity. The β-carboline scaffold is a validated MAO-A pharmacophore: harmine inhibits MAO-A with a Ki of 5 nM, and SAR studies have established that C-1 and C-3 substituents critically modulate isoform selectivity and potency [1]. Furthermore, β-carbolines have been identified as a privileged scaffold for multitarget strategies in Alzheimer's disease therapy, with documented interactions at AD-relevant targets including MAO, AChE, and β-amyloid aggregation pathways [2]. GPA-698's extended C-3 benzamide pharmacophore may provide enhanced selectivity versus the simpler β-carboline alkaloids (harmane, norharmane, harmine), which exhibit broad target engagement. The compound's predicted CNS drug-likeness parameters support its suitability for neuropharmacology screening cascades [3].

Chemical Biology Probe Development for Target Deconvolution

Employ GPA-698 as a starting scaffold for developing affinity chromatography probes or photoaffinity labeling reagents to identify the molecular targets responsible for β-carboline-mediated antiviral or neuroprotective effects. The 4-methoxybenzamide moiety provides a synthetically accessible handle for further derivatization — the methoxy group can serve as a spectroscopic reporter (NMR, MS), while the amide linkage permits installation of biotin, fluorophore, or photoactivatable crosslinking groups via standard coupling chemistry [1]. Unlike more complex β-carboline natural products, GPA-698's fully synthetic nature and defined single-isomer composition (no chiral centers) simplify analytical characterization and ensure batch-to-batch reproducibility essential for chemical biology applications. Commercial availability through multiple suppliers (Achemica, Smolecule) further supports procurement for probe development programs [2].

Application
Selection Property
Validation Focus
HSV‑1/DENV‑2 antiviral screening studies
β‑Carboline C‑3 amide chemotype with reported class‑level selectivity index >2,400
Plaque reduction and selectivity index endpoints; confirmation of GPA‑698‑specific EC₅₀
GPA‑series benzamide pharmacophore mapping
Mono‑4‑methoxy reference compound within a four‑point substitution matrix (MW 329–405 Da)
Comparative potency and selectivity across GPA analogs; H‑bond contribution analysis
β‑Carboline multi‑target neuropharmacology profiling
Extended C‑3 benzamide pharmacophore for MAO‑A, AChE and neuroprotection assay panels
MAO‑A inhibition Ki, AChE modulation and neuroprotection assay endpoints; selectivity vs. harmine
Chemical biology probe development
Synthetically accessible 4‑methoxybenzamide handle for biotin/fluorophore conjugation
Affinity chromatography or photoaffinity probe validation; target deconvolution studies
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